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Compound of Interest
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Cat. No.: B605251

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AVL-292
(Spebrutinib), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in the
context of B-cell ymphoma research, with a specific focus on the Ramos and Raji cell lines.
Detailed protocols for key experiments are provided to facilitate the replication and further
investigation of AVL-292's effects.

Introduction to AVL-292 (Spebrutinib)

AVL-292, also known as Spebrutinib, is a small molecule inhibitor that covalently binds to the
Cysteine-481 residue in the active site of BTK.[1] BTK is a critical non-receptor tyrosine kinase
in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival,
and activation of B-cells.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell
malignancies, making BTK a prime therapeutic target.[1][2] AVL-292 has demonstrated potent
inhibition of BTK in both biochemical and cellular assays.[1][3]

AVL-292 in Ramos Cell Line

The Ramos cell line, derived from a human Burkitt's lymphoma, is a well-established model for
studying BCR signaling. AVL-292 has been shown to effectively inhibit this pathway in Ramos
cells.

Quantitative Data Summary
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Parameter Value Cell Line Reference

Biochemical IC50

<0.5 nM - 1]3
(BTK) [1](3]
Cellular EC50 (BCR
] o 8 nM Ramos [1][3]
signaling inhibition)
Cellular EC50 (B-cell
) ) 3nM Human B-cells [3]
proliferation)
BTK Occupancy EC50 5.9 nM Ramos [1]
GI50 (Cell
9.2 uM Ramos [4]

Proliferation)

Mechanism of Action in Ramos Cells

AVL-292 demonstrates dose-dependent inhibition of BTK and downstream components of the
BCR signaling pathway in Ramos cells. Upon stimulation of the BCR with anti-IgM, AVL-292
effectively inhibits the autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent
phosphorylation of phospholipase C gamma 2 (PLCy2).[1] This blockade of the BCR cascade
ultimately leads to the inhibition of B-cell proliferation and activation.[1][3]

B-Cell Receptor Signaling Pathway Inhibition by
AVL-292
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Caption: AVL-292 inhibits BTK, blocking the BCR signaling cascade.

AVL-292 in Raji Cell Line

The Raiji cell line is another human Burkitt's lymphoma cell line widely used in cancer research.
While specific quantitative data for AVL-292 in Raji cells is less extensively published, its
efficacy as a BTK inhibitor suggests a similar mechanism of action. One study reported an IC50
of 21.6 uM for the antiproliferative activity of a compound designated as CC292 (an alternative
name for AVL-292) in Raji cells after 72 hours of incubation.[5]

Experimental Protocols
Cell Culture

Raji and Ramos Cell Culture Protocol

e Media Preparation: Culture both Ramos and Raji cells in RPMI-1640 medium supplemented
with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 pg/mL
streptomycin.

e Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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e Subculturing: These are suspension cell lines. Monitor cell density and maintain cultures
between 1 x 10"5 and 2 x 10”6 cells/mL. Split the culture every 2-3 days by diluting the cell
suspension with fresh medium to the desired seeding density.

Cell Viability/Proliferation Assay (MTS/CCK-8)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of AVL-292.

Experimental Workflow for IC50 Determination
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Caption: Workflow for determining the IC50 of AVL-292.

Detailed Steps:
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e Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 pL of culture
medium.

e Drug Preparation: Prepare a 2-fold serial dilution of AVL-292 in culture medium. The
concentration range should bracket the expected IC50 value (e.g., for Ramos, a range from
1 nM to 100 uM would be appropriate).

e Treatment: Add 100 pL of the diluted AVL-292 to the respective wells. Include wells with
untreated cells as a control.

 Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
» Reagent Addition: Add 20 pL of MTS or CCK-8 reagent to each well.
e Final Incubation: Incubate for 1-4 hours until a color change is apparent.

o Measurement: Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a
microplate reader.

o Data Analysis: Plot the percentage of cell viability against the log concentration of AVL-292
and determine the IC50 value using a non-linear regression curve fit.

Western Blotting for BCR Signaling

This protocol is to assess the effect of AVL-292 on the phosphorylation of BTK and downstream
targets.

Detailed Steps:
e Cell Treatment:
o Culture Ramos or Raji cells to a density of 1-2 x 1076 cells/mL.

o Treat the cells with varying concentrations of AVL-292 (e.g., 0, 1, 10, 100, 1000 nM) for 1
hour at 37°C.[1]

¢ BCR Stimulation:
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o Stimulate the B-cell receptor by adding anti-human IgM (e.g., 5 pg/mL) for 10 minutes on
ice.[1]

Cell Lysis:

o

Harvest the cells by centrifugation.

[e]

Wash the cell pellet with ice-cold PBS.

o

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[¢]

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at
4°C to pellet cell debris.

Protein Quantification:

o Determine the protein concentration of the supernatant using a BCA or Bradford assay.
Sample Preparation:

o Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
SDS-PAGE and Transfer:

o Load equal amounts of protein (20-30 pg) per lane onto an SDS-polyacrylamide gel.

o Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK,
phospho-PLCy2, total PLCy2, and a loading control (e.g., GAPDH or 3-actin) overnight at
4°C.

o Wash the membrane with TBST.
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o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.

o Detection:

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI
Staining)

This protocol is to quantify the induction of apoptosis by AVL-292.
Detailed Steps:
o Cell Treatment:
o Seed Ramos or Raji cells in a 6-well plate at a density of 0.5 x 106 cells/mL.

o Treat the cells with AVL-292 at various concentrations (e.g., IC50 and 2x IC50) for 24, 48,
or 72 hours. Include an untreated control.

e Cell Harvesting:
o Collect the cells by centrifugation.
e Staining:

Wash the cells twice with cold PBS.

o

o

Resuspend the cells in 1X Annexin V binding buffer.

[¢]

Add FITC-conjugated Annexin V and Propidium lodide (PI) to the cell suspension.

[¢]

Incubate for 15 minutes at room temperature in the dark.

e Flow Cytometry Analysis:
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o Analyze the stained cells by flow cytometry within 1 hour of staining.

o Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic,
and necrotic).

Conclusion

AVL-292 is a potent inhibitor of BTK that effectively disrupts the BCR signaling pathway in B-
cell lymphoma cell lines such as Ramos and Raji. The provided protocols offer a framework for
researchers to investigate the cellular and molecular effects of this compound. The quantitative
data and methodologies presented herein should serve as a valuable resource for the
continued development and characterization of BTK inhibitors in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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